molecular formula C23H28N2O4 B3321539 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate CAS No. 135529-02-1

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate

Cat. No.: B3321539
CAS No.: 135529-02-1
M. Wt: 396.5 g/mol
InChI Key: HWMJTYVELYOWLU-UHFFFAOYSA-N
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Description

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: is a specialized organic compound with potential applications in various scientific and industrial fields. This compound features a complex structure, including a methoxyphenyl group and a methacrylate group, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate typically involves multiple steps, starting with the preparation of the diazenyl compound. This can be achieved through diazotization of 4-methoxyaniline followed by coupling with phenol derivatives. The resulting intermediate is then reacted with hexyl methacrylate under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production process would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high efficiency and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain safety standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : The diazenyl group can be reduced to form an amine.

  • Substitution: : The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

  • Reduction: : 4-Methoxyaniline.

  • Substitution: : Different methacrylate derivatives, depending on the substituent.

Scientific Research Applications

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: has several applications in scientific research:

  • Chemistry: : Used as a monomer in polymer synthesis, contributing to the development of new materials with enhanced properties.

  • Biology: : Employed in the design of bioactive compounds and probes for biological studies.

  • Medicine: : Potential use in drug delivery systems and as a component in medical devices.

  • Industry: : Utilized in coatings, adhesives, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate exerts its effects depends on its specific application. For example, in polymer synthesis, it may act as a cross-linking agent, forming strong bonds between polymer chains. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: can be compared to other methacrylate derivatives and diazenyl compounds. Similar compounds include:

  • Methacrylates: : Used in a wide range of applications, from dental materials to industrial coatings.

  • Diazenyl Compounds: : Employed in dye synthesis and as intermediates in organic synthesis.

The uniqueness of This compound lies in its specific structure, which allows for tailored reactivity and application in specialized fields.

Properties

IUPAC Name

6-[4-[(4-methoxyphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-18(2)23(26)29-17-7-5-4-6-16-28-22-14-10-20(11-15-22)25-24-19-8-12-21(27-3)13-9-19/h8-15H,1,4-7,16-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMJTYVELYOWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

224648-89-9
Details Compound: 2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-methoxyphenyl)diazenyl]phenoxy]hexyl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-methoxyphenyl)diazenyl]phenoxy]hexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224648-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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